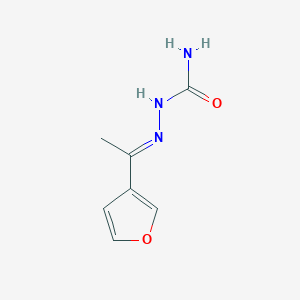

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide

Description

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide is a heterocyclic compound with the molecular formula C₇H₉N₃O₂. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hydrazinecarboxamide group.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

[(E)-1-(furan-3-yl)ethylideneamino]urea |

InChI |

InChI=1S/C7H9N3O2/c1-5(9-10-7(8)11)6-2-3-12-4-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |

InChI Key |

KGHRYSFUNPNFBA-WEVVVXLNSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=COC=C1 |

Canonical SMILES |

CC(=NNC(=O)N)C1=COC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines in an alcohol solution. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired hydrazone product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The furan ring and hydrazinecarboxamide group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of furan-containing compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide can inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and a target for anticancer therapies. In vitro tests demonstrated that these compounds possess potent activity against human breast adenocarcinoma cells (MCF-7), showing low toxicity levels at therapeutic concentrations .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Docking studies have revealed its potential to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases . The structure-activity relationship (SAR) analyses suggest that modifications to the furan moiety can enhance its biological activity.

Agrochemical Applications

Pesticidal Activity

Compounds with hydrazinecarboxamide structures have been evaluated for their pesticidal properties. Research has indicated that similar derivatives can act as effective fungicides and herbicides. The incorporation of furan rings enhances the biological activity against various plant pathogens, suggesting that 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide could be developed into a new class of agrochemicals .

Material Science Applications

Synthesis of Functional Polymers

The compound's unique chemical structure allows it to be used in the synthesis of functional polymers. Its reactivity can facilitate the formation of cross-linked networks, which are valuable in creating materials with specific mechanical and thermal properties. This application is particularly relevant in the development of coatings and adhesives that require enhanced durability and resistance to environmental factors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:

Nitrofurazone: An antimicrobial drug with a similar furan ring structure.

Nitrofurantoin: A hemostatic agent with a furan ring and hydrazone group.

Nifuroxazide: An antimicrobial drug used for intestinal infections.

These compounds share structural similarities with 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound.

Biological Activity

The compound 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, highlighting the compound's biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide can be represented structurally as follows:

This compound features a furan ring, which is known for its reactivity and ability to participate in various biological interactions.

Anticancer Activity

Recent studies have demonstrated that 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide exhibits significant anticancer properties. Molecular docking studies indicate strong binding affinities to key cancer targets, including:

- β-catenin (Binding energy: -5.9 kcal/mol)

- Epidermal Growth Factor Receptor (EGFR) (Binding energy: -5.8 kcal/mol)

- HER2 Kinase Domain (Binding energy: -6.5 kcal/mol)

These interactions suggest that the compound may inhibit pathways critical for cancer cell proliferation and survival .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for some derivatives of hydrazinecarboxamide compounds range from 1.49 µM to higher values depending on the specific structure and substitutions .

The mechanisms through which 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide exerts its biological effects include:

- DNA Binding : Studies using electronic absorption spectroscopy revealed that the compound binds to DNA, resulting in hyperchromism and bathochromic shifts, indicating potential intercalation or groove binding .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cancer cell metabolism and proliferation, although detailed mechanisms are still under investigation .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial effectiveness of the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that derivatives of the hydrazinecarboxamide exhibited lower MIC values than traditional antibiotics, suggesting a potential alternative for treating resistant bacterial infections .

Table 1: Binding Energies of Key Targets

| Target | Binding Energy (kcal/mol) | Main Residues in Binding Cavity |

|---|---|---|

| β-catenin | -5.9 | Ser106, Pro192, Glu228, Ala230, Lys233 |

| EGFR | -5.8 | Arg836, Lys860, Tyr869, Ala871, Gly873 |

| HER2 Kinase Domain | -6.5 | Not specified in detail |

Table 2: Antimicrobial Activity Data

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide | 1.49 | Staphylococcus aureus |

| Another derivative | 6.0 | Escherichia coli |

Q & A

Q. What are the optimal synthetic routes for 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide, and how can purity be ensured?

The compound is synthesized via condensation reactions between furan-3-yl ketone derivatives and hydrazinecarboxamide. A typical method involves refluxing equimolar ratios of 2-acetylfuran and semicarbazide in ethanol for 5–6 hours. The product is filtered, washed with ethanol, and recrystallized. Yields typically range from 80% to 90%. Purity is ensured through techniques like thin-layer chromatography (TLC) and melting point analysis. For scale-up, column chromatography or HPLC may be employed .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Structural characterization involves:

- NMR spectroscopy : - and -NMR to confirm hydrazone bond formation and substituent positions.

- X-ray crystallography : Single-crystal analysis provides bond lengths, angles, and packing diagrams (e.g., monoclinic systems with space group C2/c). Parameters like unit cell dimensions (e.g., , ) are critical for verifying 3D conformation .

- IR spectroscopy : Peaks at 1650–1700 cm confirm C=O and C=N stretches .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antiviral activity : Inhibition of viral adsorption/replication in cell lines (e.g., HAV) using plaque reduction assays (IC) and selectivity indices (TI) .

- Anticancer screening : Cytotoxicity tests against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Enzyme inhibition : Monitoring activity against targets like monoamine oxidase (MAO) or proteases .

Advanced Research Questions

Q. How can computational tools predict the drug-likeness and ADME properties of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide?

Computational workflows involve:

- SwissADME/PreADMET : To assess Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5), topological polar surface area (TPSA <140 Å), and bioavailability scores.

- ADME prediction : Blood-brain barrier (BBB) penetration, human intestinal absorption (HIA >30%), and CYP450 inhibition profiles.

- Toxicity screening : Ames test (mutagenicity) and acute toxicity models (e.g., Daphnia, Medaka) .

Q. What strategies are used in molecular docking to study interactions with biological targets?

Key steps include:

- Protein preparation : Retrieve target structures (e.g., PDB ID 1M17) and optimize protonation states.

- Ligand preparation : Generate 3D conformers (e.g., using ACD 3D Viewer) and assign rotatable bonds.

- Docking software : AutoDock Vina with grid boxes centered on binding pockets (e.g., coordinates ). Scoring functions (e.g., ΔG = −9.2 kcal/mol) prioritize high-affinity poses .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

SAR strategies include:

- Substituent variation : Replace the furan ring with thiophene ( ) or pyridine ( ) to modulate electron density and steric effects.

- Hydrazone modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance binding to hydrophobic pockets.

- Metal coordination : Synthesize Zn(II) or Ni(II) complexes to improve stability and bioactivity (e.g., IC reduction by 40% in anticancer assays) .

Q. How can contradictions between experimental and computational data on physicochemical properties be resolved?

Discrepancies (e.g., LogP predictions vs. HPLC-measured values) are addressed by:

- Validation with analogs : Compare data from structurally related compounds (e.g., thiosemicarbazones in ).

- Sensitivity analysis : Adjust computational parameters (e.g., solvent models in SwissADME).

- Experimental verification : Use shake-flask methods for LogP determination or capillary electrophoresis for pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.